molecular formula C6H12O2 B3054507 1-Propene, 3-(1-methoxyethoxy)- CAS No. 60812-41-1

1-Propene, 3-(1-methoxyethoxy)-

Cat. No.: B3054507
CAS No.: 60812-41-1
M. Wt: 116.16 g/mol
InChI Key: AAYPCZZQEAJUGH-UHFFFAOYSA-N
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Description

1-Propene, 3-(1-methoxyethoxy)- is an organic compound with the molecular formula C6H12O2. It is a derivative of propene, where a methoxyethoxy group is attached to the third carbon atom of the propene chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propene, 3-(1-methoxyethoxy)- typically involves the reaction of allyl bromide with 2-methoxyethanol in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Procedure:

Industrial Production Methods

Industrial production of 1-Propene, 3-(1-methoxyethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Propene, 3-(1-methoxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propene, 3-(1-methoxyethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene, 3-(1-methoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound can undergo radical addition reactions, where radicals add to the carbon-carbon double bond, leading to the formation of new radicals and subsequent polymerization . This mechanism is crucial in its application in polymer production and other industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propene, 1-(2-methoxyethoxy)-
  • 1-Propene, 1-(1-methoxyethoxy)-, (Z)-

Comparison

1-Propene, 3-(1-methoxyethoxy)- is unique due to the position of the methoxyethoxy group on the third carbon atom, which influences its reactivity and applications. In contrast, similar compounds with different substitution patterns may exhibit different chemical behaviors and applications .

Properties

IUPAC Name

3-(1-methoxyethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5-8-6(2)7-3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYPCZZQEAJUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511083
Record name 3-(1-Methoxyethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60812-41-1
Record name 3-(1-Methoxyethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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